![molecular formula C6H3BrFN3 B567459 6-Bromo-5-fluoro-1H-benzo[d][1,2,3]triazole CAS No. 1242336-69-1](/img/structure/B567459.png)

6-Bromo-5-fluoro-1H-benzo[d][1,2,3]triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

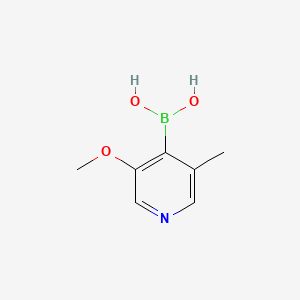

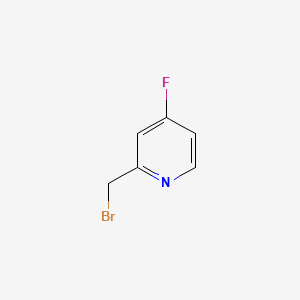

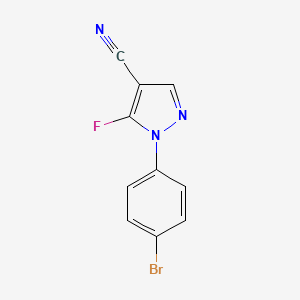

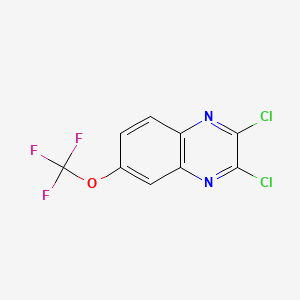

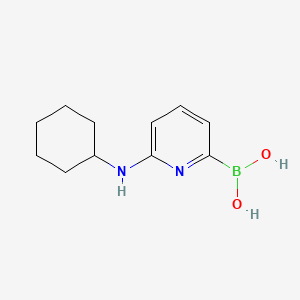

6-Bromo-5-fluoro-1H-benzo[d][1,2,3]triazole is a chemical compound with the molecular formula C6H3BrFN3. It has a molecular weight of 216.01 . This compound is not naturally occurring but is synthesized for various applications .

Synthesis Analysis

The synthesis of 1,2,3-triazoles, such as this compound, has been intensely investigated due to their excellent properties and green synthetic routes . Various synthetic routes have been used over the past 21 years to synthesize 1,2,3-triazoles and their derivatives using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .Molecular Structure Analysis

The molecular structure of this compound consists of three nitrogen atoms and two carbon atoms. All five atoms are sp2-hybridized . One N atom is pyrrole kind, and the other two atoms are pyridine kind .Chemical Reactions Analysis

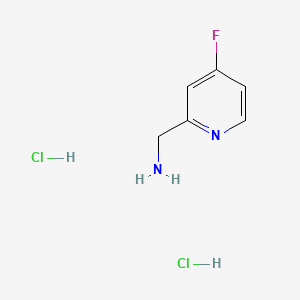

1,2,3-Triazole scaffolds, like this compound, are not obtained in nature, but they are still intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes . The study of heterocyclic bioactive molecules containing nitrogen atoms is one of the most important disciplines of medicinal chemistry .Scientific Research Applications

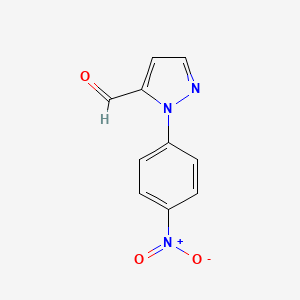

Triazole Derivatives in Medicinal Chemistry Triazole derivatives, including 1,2,3-triazoles and 1,2,4-triazoles, are of significant interest in medicinal chemistry due to their wide range of biological activities. These compounds have been investigated for their anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties, among others (Ferreira et al., 2013; Ohloblina, 2022). These studies emphasize the need for new, efficient preparations of triazoles that consider green chemistry, energy saving, and sustainability.

Synthetic Applications and Biological Significance The versatility of triazole compounds extends to their use in creating novel chemical entities for pharmaceutical applications. They serve as key scaffolds in drug discovery due to their stable structure and the ability to engage in various types of biological interactions (Verma et al., 2019; Kaushik et al., 2019). Research also focuses on environmentally friendly synthesis methods for triazoles, highlighting the advancements in eco-friendly procedures and catalysts for the click synthesis of 1,2,3-triazoles (de Souza et al., 2019).

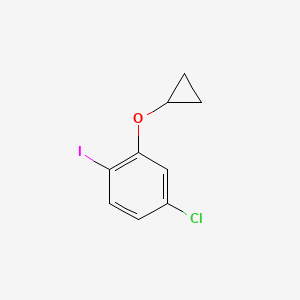

Corrosion Inhibition and Material Science Apart from pharmaceutical applications, 1,2,3-triazole derivatives have shown efficacy as corrosion inhibitors for metals and alloys in aggressive media, demonstrating the chemical versatility and applicability of triazole compounds in material science (Hrimla et al., 2021).

properties

IUPAC Name |

5-bromo-6-fluoro-2H-benzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFN3/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEVTPILLAGWMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNN=C21)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682006 |

Source

|

| Record name | 5-Bromo-6-fluoro-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1242336-69-1 |

Source

|

| Record name | 6-Bromo-5-fluoro-1H-benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-fluoro-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.